Genistein, a prominent isoflavone, was first isolated from the brooming plant Dyer's Genista tinctoria L. and is prevalent in the Fabaceae family. It has been the subject of extensive research due to its structural similarity to estrogen, which allows it to exert estrogen-like functions in mammals. This similarity enables genistein to bind to estrogen receptors, potentially blocking hormonal activity and influencing various biological processes. The compound has been investigated for its antioxidant, anti-inflammatory, antibacterial, and antiviral properties, as well as its effects on angiogenesis, estrogen activity, and metabolic disorders such as diabetes and lipid metabolism1.
Genistein's mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and antiangiogenic and antimetastatic effects, which are particularly relevant in the context of cancer. It has been shown to interact with various cellular targets, leading to the retardation of atherogenic activity and enhancement of cellular antioxidant defenses. Genistein's influence on the immune system includes suppressive effects on both cell-mediated and humoral components, with a reduction in the number of developing CD4(+) and CD8(+) thymocytes, suggesting a mechanism for its effects on cell-mediated immunity. Furthermore, genistein may inhibit cancer progression by inducing apoptosis or inhibiting proliferation, and it has been associated with the reduction of apolipoprotein B secretion and the expression of human endothelial nitric oxide synthase23.
Genistein has garnered attention for its potential in cancer prevention and treatment. Studies have demonstrated its chemopreventive properties in animal models of mammary and prostate cancers, with the timing of genistein exposure being crucial for its effectiveness. In mammary cancer, prepubertal and combined prepubertal and adult treatments with genistein showed chemopreventive effects, whereas prenatal- or adult-only treatments did not. The cellular mechanisms were linked to mammary gland and cell differentiation, as well as an imprinting effect on epidermal growth factor receptor expression in mammary terminal end buds. In prostate cancer models, dietary genistein inhibited the development of invasive adenocarcinomas and down-regulated various growth factor signaling pathways4.
In the context of triple-negative breast cancer, genistein has been reported to inhibit cell growth by affecting NF-κB activity via the Notch-1 signaling pathway. The compound was found to induce apoptosis and cause G2/M phase cell cycle arrest in a dose-dependent manner. Genistein also downregulated the expression of cyclin B1, Bcl-2, and Bcl-xL, which may be mediated by NF-κB activation through the Notch-1 pathway. These findings suggest that genistein's inhibition of NF-κB activity via the Notch-1 pathway could be a novel mechanism for suppressing the growth of triple-negative breast cancer cells5.
Genistein's role in cardiovascular health is highlighted by its cardioprotective properties, which offer better protection against ischemic conditions. It also influences adipocyte differentiation, which can reduce atherogenic conditions and hypercholesterolemia. The bioactivity of genistein extends to preventing DNA damage and reducing the secretion of apolipoprotein B, which is beneficial for lipid metabolism and may protect against cardiovascular diseases3.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2